



Application Notes and Protocols for the Characterization of 2,3-Diethylaniline

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Compound of Interest		
Compound Name:	2,3-Diethylaniline	
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Introduction

2,3-Diethylaniline is an aromatic amine used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, agricultural chemicals, and pharmaceuticals.[1] As with any chemical entity used in research and development, particularly in the pharmaceutical industry, comprehensive characterization is crucial to ensure identity, purity, and quality. These application notes provide detailed protocols for the analytical characterization of **2,3-Diethylaniline** using common chromatographic and spectroscopic techniques.

Disclaimer: Publicly available experimental data specifically for **2,3-Diethylaniline** is limited. The following protocols and data are based on established methods for analogous compounds, such as other diethylaniline and dimethylaniline isomers.[2][3][4][5] These should serve as a starting point for method development and validation.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of **2,3-Diethylaniline** and for separating it from its isomers and potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)



GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is well-suited for the analysis of **2,3-Diethylaniline**.

Experimental Protocol:

- Sample Preparation: Prepare a 1 mg/mL stock solution of the **2,3-Diethylaniline** sample in a suitable solvent such as methanol or dichloromethane. From this, prepare a working solution of 10 μg/mL by serial dilution.
- Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - \circ Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness), is recommended.
 - Inlet Temperature: 250°C.
 - Injection Volume: 1 μL.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 15°C/min.
 - Final hold: Hold at 280°C for 5 minutes.
- MS Conditions:
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.



Scan Range: m/z 40-400.

Data Presentation:

Table 1: Expected GC-MS Data for 2,3-Diethylaniline

Parameter	Expected Value
Retention Time (min)	~10-12
Molecular Ion [M]+ (m/z)	149
Key Fragment Ions (m/z)	134 ([M-CH3]+), 120 ([M-C2H5]+)

Note: Retention time is an estimate and will vary based on the specific instrument and conditions.

Experimental Workflow:

GC-MS analysis workflow for 2,3-Diethylaniline.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile compounds. A reverse-phase method is generally suitable for aniline derivatives.

Experimental Protocol:

- Sample Preparation: Prepare a 1 mg/mL stock solution of the **2,3-Diethylaniline** sample in the mobile phase. From this, prepare a working solution of 50 μg/mL. Filter the solution through a 0.45 μm syringe filter before injection.
- Instrumentation: A standard HPLC system with a UV detector.
- HPLC Conditions:
 - Column: A C18 column (e.g., 4.6 x 150 mm, 5 μm particle size) is a good starting point.



- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
- Gradient Program:
 - Start with 30% acetonitrile.
 - Linearly increase to 90% acetonitrile over 15 minutes.
 - Hold at 90% for 2 minutes.
 - Return to 30% and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 254 nm.
- Injection Volume: 10 μL.

Data Presentation:

Table 2: Expected HPLC Data for 2,3-Diethylaniline

Parameter	Expected Value
Retention Time (min)	~8-10
Purity (%)	>98% (by area normalization)
Tailing Factor	<1.5

Note: Retention time is an estimate and will depend on the exact gradient, column, and system.

Experimental Workflow:

HPLC analysis workflow for **2,3-Diethylaniline**.



Spectroscopic Analysis

Spectroscopic techniques are used to confirm the molecular structure of **2,3-Diethylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 10-20 mg of the 2,3-Diethylaniline sample in 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16.
 - Relaxation Delay: 2 seconds.
- 13C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2 seconds.

Data Presentation:

Table 3: Expected ¹H and ¹³C NMR Data for **2,3-Diethylaniline** (in CDCl₃)



¹H NMR	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Protons	~6.9-7.1	m	1H	Ar-H
~6.6-6.8	m	2H	Ar-H	
~3.6	br s	2H	-NH ₂	
~2.6	q	2H	Ar-CH₂CH₃	
~2.4	q	2H	Ar-CH2CH₃	
~1.2	t	3H	Ar-CH2CH₃	
~1.1	t	3H	Ar-CH ₂ CH ₃	_
¹³ C NMR	Chemical Shift (δ, ppm)	Assignment		_
Carbons	~144	C-NH ₂		
~130-135	C-Et (x2)			
~126-129	Ar-CH			
~115-120	Ar-CH	_		
~24	Ar-CH₂CH₃	_		
~23	Ar-CH₂CH₃	_		
~14	Ar-CH₂CH₃	_		
~13	Ar-CH ₂ CH ₃	_		

Note: Chemical shifts are predictive and based on the analysis of isomers like 2,6-diethylaniline.[5] Actual values will need to be experimentally determined.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:



- Sample Preparation: The spectrum can be acquired using a neat liquid sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A standard FTIR spectrometer.

• Acquisition:

Scan Range: 4000-400 cm⁻¹.

∘ Resolution: 4 cm⁻¹.

Number of Scans: 16.

Data Presentation:

Table 4: Expected FTIR Absorption Bands for 2,3-Diethylaniline

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Doublet	N-H stretch (primary amine)
3050-3000	Medium	Aromatic C-H stretch
2970-2850	Strong	Aliphatic C-H stretch (ethyl groups)
1620-1580	Strong	C=C stretch (aromatic ring)
1500-1450	Medium	C=C stretch (aromatic ring)
~800	Strong	C-H bend (out-of-plane, indicative of substitution pattern)

Note: These are characteristic peak ranges. The spectrum for N,N-diethylaniline shows strong aliphatic C-H stretches and aromatic C=C stretches.[6][7]

Logical Relationship Diagram:



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